MFCD29066192
Description
Typically, MDL numbers correspond to unique chemical entities with defined molecular formulas, physical-chemical properties, and applications in research or industry. For example, analogous compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) are boronic acid derivatives with applications in organic synthesis and medicinal chemistry . While MFCD29066192’s exact structure remains unspecified, its classification under the MDL system suggests it is a well-characterized compound with relevance in synthetic or pharmacological studies.
Properties
IUPAC Name |
2,2-dibromo-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14/h1-4,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHFSEBNKYPYFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10854657 | |
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922734-42-7 | |
| Record name | 2,2-Dibromo-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10854657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone typically involves the bromination of 3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods: In an industrial setting, the production of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of handling hazardous bromine reagents.
Types of Reactions:
Oxidation: 2,2-Dibromo-3’-(trifluoromethyl)acetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form 2,2-dibromo-3’-(trifluoromethyl)ethanol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted acetophenones.
Scientific Research Applications
2,2-Dibromo-3’-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The bromine atoms and trifluoromethyl group enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is exploited in the synthesis of complex molecules and in biochemical assays to study enzyme activity and inhibition.
Comparison with Similar Compounds
Key Observations :
- Structural Features : Both reference compounds contain bromine and aromatic rings, suggesting this compound may share similar halogenated or aryl-boronic acid motifs. Such structures are critical in Suzuki-Miyaura cross-coupling reactions .
- Polarity and Solubility : CAS 1046861-20-4 exhibits lower solubility (0.24 mg/ml) compared to CAS 1761-61-1 (0.687 mg/ml), likely due to its higher halogen content and molecular weight. This compound’s solubility profile would depend on its substituents.
- Synthetic Utility : CAS 1046861-20-4’s synthetic accessibility score (2.07) indicates moderate ease of preparation, a trait common to boronic acids used as intermediates .
Functional Comparison with Similar Compounds
Table 2: Functional and Pharmacological Profiles
Key Observations :
- Pharmacokinetics : CAS 1046861-20-4 shows high GI absorption and BBB permeability, making it a candidate for CNS-targeting drug development. This compound may share these traits if structurally aligned.
- Applications : CAS 1761-61-1 is used in benzimidazole synthesis (e.g., antitumor agents), while CAS 1046861-20-4 serves as a cross-coupling reagent. This compound’s functional role could align with either pathway, depending on its reactive groups .
Research Findings and Limitations
- Synthetic Methods : Reference compounds employ palladium-catalyzed cross-coupling (CAS 1046861-20-4) and green chemistry approaches (CAS 1761-61-1) . This compound’s synthesis might follow analogous protocols.
- Safety and Handling : Both compounds require precautions (e.g., CAS 1761-61-1 has hazard code H302). This compound’s safety profile would need empirical validation .
- Knowledge Gaps: The absence of explicit data for this compound limits direct comparisons. Future studies should prioritize structural elucidation and bioactivity assays.
Biological Activity
MFCD29066192, also known as 2,2-Dibromo-3’-(trifluoromethyl)acetophenone, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by the presence of bromine and trifluoromethyl groups. These substituents significantly influence the compound's reactivity and biological interactions. The compound can act as an electrophile, allowing it to form covalent bonds with nucleophiles, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Electrophilic Reactivity : The compound's electrophilic nature enables it to react with nucleophiles such as amino acids in proteins, leading to enzyme inhibition or modulation of signaling pathways.
- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, making it a valuable tool in biochemical assays and therapeutic applications.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. It has been tested against bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies show that the compound can inhibit the proliferation of several cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Adenocarcinoma (LoVo)
The mechanism of action in cancer cells involves inducing cell-cycle arrest and promoting apoptosis. A notable case study reported dose-dependent inhibition of cancer cell growth, with the highest efficacy observed in A549 cells.
Case Studies
-
Anticancer Efficacy : A study highlighted the structure-activity relationship (SAR) of this compound derivatives. Modifications to the bromine or trifluoromethyl groups significantly enhanced biological activity. For instance:
This study emphasized the importance of chemical modifications in optimizing the compound's efficacy against cancer cells.
Compound Modification Effect on Activity Replacement of Bromine Enhanced reactivity Reduction of Nitro Group Decreased potency Addition of Cyano Group Increased polarity - Enzyme Inhibition Studies : Another investigation focused on the compound's role as an enzyme inhibitor. It was found that this compound effectively inhibited hexokinase activity, which is vital for cancer cell metabolism. The binding affinity was assessed using molecular docking studies, revealing significant interactions with the enzyme's active site .
Research Findings
Recent studies have shown promising results regarding the pharmacological potential of this compound:
- In vitro studies demonstrated potent cytotoxic effects against cancer cells, particularly under hypoxic conditions.
- Computational analyses predicted favorable binding interactions with key metabolic enzymes.
- Synthesis Pathways : The compound can be synthesized through various chemical reactions, which allows for further exploration into its derivatives and analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
